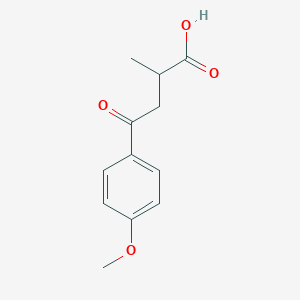

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(12(14)15)7-11(13)9-3-5-10(16-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKZHPAJYHMOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501016 | |

| Record name | 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5717-16-8 | |

| Record name | 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Route for 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis route for 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid. The core of this synthesis is a Friedel-Crafts acylation reaction, a fundamental method in organic chemistry for the formation of carbon-carbon bonds on aromatic rings. This document outlines the reaction mechanism, provides detailed experimental protocols, and summarizes key data for the materials involved.

Introduction

This compound is a keto-acid derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The structure combines a methoxy-substituted aromatic ring with a methylated butanoic acid chain, offering multiple points for further chemical modification. The synthesis route detailed herein is based on the well-established Friedel-Crafts acylation, which involves the electrophilic substitution of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. In this case, anisole serves as the aromatic substrate and methylsuccinic anhydride as the acylating agent.

Synthesis Pathway

The primary synthetic route to this compound is the Friedel-Crafts acylation of anisole with methylsuccinic anhydride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃). The methoxy group of anisole is an activating, ortho, para-directing group. Due to steric hindrance from the methoxy group, the acylation predominantly occurs at the para position.

The reaction proceeds through the formation of an acylium ion intermediate from the reaction of methylsuccinic anhydride with aluminum chloride. This electrophile is then attacked by the electron-rich anisole ring, leading to the formation of the desired product after an aqueous workup.

Caption: Overall workflow for the synthesis of this compound.

Data Presentation

Physicochemical Data of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Anisole | 100-66-3 | C₇H₈O | 108.14 | -37 | 154 | 0.995 |

| Methylsuccinic Anhydride | 4100-80-5 | C₅H₆O₃ | 114.10 | 33-35[1] | 238-240[1] | 1.22[1] |

| Aluminum Chloride | 7446-70-0 | AlCl₃ | 133.34 | 192.6 (sublimes) | 180 (sublimes) | 2.48 |

| This compound | 12514879 | C₁₂H₁₄O₄ | 222.24 | Not Reported | Not Reported | Not Reported |

Reaction Parameters (Generalized)

| Parameter | Value |

| Solvent | Dichloromethane (DCM) or Nitrobenzene |

| Molar Ratio (Anisole:Anhydride:AlCl₃) | 1 : 1.1 : 2.2 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 24 hours |

| Work-up | Ice-cold dilute HCl |

| Purification | Recrystallization (e.g., from ethanol/water) |

| Expected Yield | 70-90% (based on analogous reactions) |

Experimental Protocol

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation reactions.

4.1. Materials and Equipment

-

Anisole

-

Methylsuccinic anhydride

-

Anhydrous aluminum chloride (powdered)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (concentrated)

-

Crushed ice

-

Sodium sulfate (anhydrous)

-

Round-bottom flask (three-necked)

-

Dropping funnel

-

Reflux condenser with a calcium chloride guard tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

4.2. Procedure

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to protect the reaction from atmospheric moisture.

-

Reagent Preparation:

-

To the flask, add anhydrous aluminum chloride (0.22 mol).

-

Add 100 mL of anhydrous dichloromethane to the flask.

-

In the dropping funnel, prepare a solution of anisole (0.1 mol) and methylsuccinic anhydride (0.11 mol) in 50 mL of anhydrous dichloromethane.

-

-

Reaction:

-

Cool the suspension of aluminum chloride in DCM to 0 °C using an ice bath.

-

Begin stirring the suspension and add the solution of anisole and methylsuccinic anhydride dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained at or below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully pour the reaction mixture into a beaker containing a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done in a fume hood as hydrogen chloride gas will be evolved.

-

Stir the mixture until the ice has melted and the aluminum salts have dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two 50 mL portions of dichloromethane.

-

Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of the final product.

-

Caption: Detailed experimental workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound can be effectively achieved through a Friedel-Crafts acylation of anisole with methylsuccinic anhydride. This method is robust and generally provides good yields for analogous reactions. The protocol provided in this guide offers a detailed framework for researchers to produce this valuable chemical intermediate. Careful control of reaction conditions, particularly temperature and moisture, is crucial for maximizing the yield and purity of the final product. Further optimization of solvent, reaction time, and purification techniques may be necessary to achieve desired specifications for particular applications.

References

Technical Guide: Physicochemical Properties of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is a keto-carboxylic acid derivative. Its structural features, including a methoxy-substituted aromatic ring, a ketone carbonyl group, and a carboxylic acid moiety with an alpha-methyl substituent, suggest its potential utility as a building block in organic synthesis and drug discovery. A thorough understanding of its physicochemical properties is fundamental for its application in these fields, influencing aspects such as reaction kinetics, bioavailability, and formulation.

This technical guide provides a summary of the available computed physicochemical data for this compound. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this guide also presents experimental data for the closely related parent compound, 4-(4-Methoxyphenyl)-4-oxobutanoic acid, for comparative purposes. Furthermore, detailed, generalized experimental protocols for determining key physicochemical parameters are provided to guide researchers in the empirical evaluation of this and similar compounds.

Physicochemical Data

The following tables summarize the available computed physicochemical data for this compound and the experimental data for the related compound 4-(4-Methoxyphenyl)-4-oxobutanoic acid.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | PubChem CID: 12514879 |

| Molecular Weight | 222.24 g/mol | PubChem CID: 12514879 |

| XLogP3 | 1.4 | PubChem CID: 12514879 (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 12514879 (Computed) |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 12514879 (Computed) |

| Rotatable Bond Count | 4 | PubChem CID: 12514879 (Computed) |

| Exact Mass | 222.08920892 g/mol | PubChem CID: 12514879 (Computed) |

| Topological Polar Surface Area | 63.6 Ų | PubChem CID: 12514879 (Computed) |

| Heavy Atom Count | 16 | PubChem CID: 12514879 (Computed) |

| Complexity | 262 | PubChem CID: 12514879 (Computed) |

Table 2: Experimental Physicochemical Properties of 4-(4-Methoxyphenyl)-4-oxobutanoic acid (Related Compound)

| Property | Value | Source |

| Melting Point | 148-150 °C | Crysdot LLC[1] |

| Boiling Point | 419.5 °C at 760 mmHg | Crysdot LLC[1] |

Note: The data in Table 2 is for a related compound and should be used as an estimation for this compound with caution.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of organic acids are outlined below. These are generalized protocols and may require optimization for the specific compound of interest.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dried, crystalline sample is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance.[2][3]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology (Capillary Method):

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid.

-

Heating: The test tube is gently heated in a suitable bath (e.g., oil bath). A thermometer is placed in the bath to monitor the temperature.[4]

-

Observation of Bubbles: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.

-

Cooling and Measurement: The heating is then discontinued, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Methodology:

-

Sample Preparation: A known weight of the acidic compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration Setup: A pH meter with a calibrated electrode is immersed in the sample solution. The solution is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[6]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound, which is its ability to partition between an oily (n-octanol) and an aqueous phase.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Sample Addition: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: The two phases are mixed in a separatory funnel and shaken vigorously for a set period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.[7][8]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[9]

Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Equilibrium Shake-Flask Method):

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, spectroscopy, or chromatography).[10] This concentration represents the solubility of the compound in that solvent at that temperature.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of an organic compound like this compound.

Caption: A logical workflow for the determination of physicochemical properties.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The computed data are estimations and have not been experimentally verified. Researchers should conduct their own experiments to determine the accurate physicochemical properties of this compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. byjus.com [byjus.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 10. m.youtube.com [m.youtube.com]

Technical Guide: 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid, including its chemical identity, physicochemical properties, a general synthesis protocol, and an exploration of the biological context of structurally related molecules. Due to the limited availability of specific experimental data for this compound in public databases, information from closely related analogs is presented to provide a framework for research and development.

Chemical Identity and Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| PubChem CID | 12514879 | [1] |

| Molecular Formula | C12H14O4 | [1] |

| IUPAC Name | This compound | |

| InChI | InChI=1S/C12H14O4/c1-8(7-11(13)14)12(15)9-5-3-10(16-2)4-6-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| InChIKey | N/A | |

| SMILES | CC(CC(=O)O)C(=O)C1=CC=C(C=C1)OC |

Table 2: Computed Physicochemical Properties

| Property | Value | Unit |

| Molecular Weight | 222.24 | g/mol |

| XLogP3 | 1.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 222.08920892 | Da |

| Monoisotopic Mass | 222.08920892 | Da |

| Topological Polar Surface Area | 63.6 | Ų |

| Heavy Atom Count | 16 | |

| Complexity | 262 |

Synthesis and Experimental Protocols

A common method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. For the synthesis of the related compound, 4-(4-methylphenyl)-4-oxobutanoic acid, toluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[2] A similar approach can be envisioned for the synthesis of this compound, using anisole and methylsuccinic anhydride.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure for the synthesis of 4-aryl-4-oxobutanoic acids and can be adapted for the synthesis of the title compound.

Materials:

-

Anisole (methoxybenzene)

-

Methylsuccinic anhydride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a solution of methylsuccinic anhydride (1.0 eq) and anisole (1.2 eq) in anhydrous dichloromethane at room temperature, add anhydrous aluminum chloride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into a beaker containing 1 M HCl solution and ice.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous MgSO4.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield the desired this compound.

Logical Workflow for Synthesis

Biological Activity and Signaling Pathways (Context from a Structurally Related Compound)

Direct studies on the biological activity and associated signaling pathways of this compound are not currently available in the public domain. However, insights can be drawn from the structurally related compound, Flobufen . Flobufen, or 4-(2',4'-difluoro-[1,1'-biphenyl]-4-yl)-2-methyl-4-oxobutanoic acid, is a non-steroidal anti-inflammatory drug (NSAID).[3]

Flobufen acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3] These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, Flobufen reduces the production of these pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Putative Signaling Pathway Inhibition

The diagram below illustrates the arachidonic acid cascade and the points of inhibition by a dual COX/5-LOX inhibitor like Flobufen. This provides a potential framework for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound is a compound with limited publicly available experimental data. This guide has provided its known chemical identifiers, computed properties, and a general synthetic protocol based on established chemical reactions for this class of molecules. By examining the biological activity of the structurally related drug Flobufen, a potential avenue for investigating the anti-inflammatory properties of the title compound is suggested. Future research should focus on the specific synthesis and purification of this compound, followed by comprehensive spectroscopic characterization and in vitro screening against inflammatory targets such as COX and 5-LOX enzymes to elucidate its potential therapeutic value.

References

Navigating the Bioactivity of 4-Aryl-4-Oxobutanoic Acids: A Technical Guide for Researchers

Introduction

The 4-oxobutanoic acid scaffold is a versatile pharmacophore that has been investigated for a wide range of therapeutic applications.[1][2] Its derivatives have demonstrated potential in areas such as oncology and enzyme inhibition.[1][3] The structural characteristics of these compounds, featuring a carboxylic acid and a ketone group, make them intriguing candidates for interaction with the active sites of various enzymes.[3] This guide synthesizes the available information on the biological activities of 4-aryl-4-oxobutanoic acid analogs to provide a framework for future research and drug development.

Quantitative Biological Activity of 4-Oxobutanoic Acid Analogs

The biological activity of 4-oxobutanoic acid derivatives is significantly influenced by the nature and position of substituents on the aryl ring and the butanoic acid chain.[1] The following tables summarize the reported in vitro activities of various analogs.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: Tetrazole-Isoxazoline Hybrids | |||

| 4h | A549 (Lung Carcinoma) | 1.51 | [1] |

| 4i | A549 (Lung Carcinoma) | 1.49 | [1] |

| 4h | MDA-MB-231 (Breast Adenocarcinoma) | 2.83 | [1] |

| Series 2: Oleoyl Hybrids of Natural Antioxidants | |||

| Compound 1 | HTB-26 (Breast Cancer) | < 50 | [1] |

| Compound 2 | HTB-26 (Breast Cancer) | < 50 | [1] |

| Compound 1 | PC-3 (Prostate Cancer) | < 50 | [1] |

| Compound 2 | PC-3 (Prostate Cancer) | < 50 | [1] |

| Ethyl 2,4-dioxo-4-arylbutanoate Derivatives (Src Kinase Inhibition) | |||

| 3a | Phenyl | 62.5 | [4] |

| 3b | 4-Methylphenyl | 58.7 | [4] |

| 3c | 4-Methoxyphenyl | 75.2 | [4] |

| 3d | 2,4-Dichlorophenyl | 88.1 | [4] |

| 3e | 4-Bromophenyl | 70.4 | [4] |

| 3f | 3-Methylphenyl | 48.3 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of novel compounds. Below are standard protocols for in vitro cytotoxicity and enzyme inhibition assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

Materials:

-

Human cancer cell lines (e.g., A549, MDA-MB-231)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds (4-oxobutanoic acid analogs)

-

Vehicle control (e.g., DMSO)

-

Positive control (a known cytotoxic agent)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

-

Compound Treatment: The following day, treat the cells with various concentrations of the 4-oxobutanoic acid analogs. Include a vehicle control and a positive control.[1]

-

Incubation: Incubate the plates for 24 to 72 hours.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[1]

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Src Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the Src tyrosine kinase.

Materials:

-

Recombinant Src kinase

-

Src-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compounds

-

Assay buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

Microplate reader capable of luminescence detection

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, Src kinase, and the test compound at various concentrations.

-

Initiation of Reaction: Add the peptide substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Detection: Add the Kinase-Glo® reagent, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

-

Luminescence Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Potential Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition

Some 4-oxobutanoic acid analogs may exert their anticancer effects by modulating key signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[1]

References

An In-depth Technical Guide on 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)-2-methyl-4-oxobutanoic acid and its derivatives and analogs. This class of small molecules has garnered interest in medicinal chemistry due to their versatile pharmacophore, which serves as a scaffold for developing agents with a range of biological activities. This document details the synthesis, biological activities, and structure-activity relationships of these compounds. It includes a compilation of quantitative data, detailed experimental protocols for key synthetic and analytical methods, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

4-Oxobutanoic acid derivatives are a class of compounds characterized by a four-carbon chain containing a carboxylic acid and a ketone. The presence of both a methoxyphenyl group and a methyl group on this scaffold, as in this compound, allows for a variety of structural modifications to modulate their physicochemical and biological properties. Research has explored the potential of these analogs in several therapeutic areas, including oncology and inflammatory diseases, primarily through their action as enzyme inhibitors. This guide will synthesize the current knowledge on these compounds to provide a solid foundation for researchers in the field.

Synthesis of this compound and Analogs

The primary synthetic route to 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1] For the synthesis of this compound, a similar strategy can be employed using a substituted succinic anhydride.

Another common method for synthesizing related structures, particularly chalcone derivatives which can be considered analogs, is the Claisen-Schmidt condensation .[2] This reaction involves the condensation of an acetophenone with a benzaldehyde in the presence of a base.[2]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of 4-aryl-4-oxobutanoic acid derivatives.

Caption: General workflow for the synthesis of 4-aryl-4-oxobutanoic acid derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of 4-oxobutanoic acid have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents and enzyme inhibitors. The nature and position of substituents on the aromatic ring and the butanoic acid chain play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of 4-oxobutanoic acid analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Table 1: Anticancer Activity of 4-Oxobutanoic Acid Analogs

| Compound Series | Cancer Cell Line | IC50 (µM) |

| Tetrazole-Isoxazoline Hybrids | A549 (Lung Carcinoma) | 1.49 - 1.51[3][4] |

| MDA-MB-231 (Breast Adenocarcinoma) | 2.83[3][4] | |

| Oleoyl Hybrids of Natural Antioxidants | HTB-26 (Breast Cancer) | < 50[3][5] |

| PC-3 (Prostate Cancer) | < 50[3][5] | |

| HepG2 (Hepatocellular Carcinoma) | < 50[3] |

Enzyme Inhibition

A primary mechanism of action for many 4-oxobutanoic acid derivatives is the inhibition of specific enzymes involved in disease pathology. Lipoxygenases (LOXs) have been a notable target.

Table 2: Lipoxygenase Inhibitory Activity of Related Analogs

| Compound | Enzyme | IC50 (µM) |

| Linoleyl hydroxamic acid | Human 5-LOX | 7[6] |

| Linoleyl hydroxamic acid | Porcine 12-LOX | 0.6[6] |

| Linoleyl hydroxamic acid | Rabbit 15-LOX | 0.02[6] |

| Indolebutyric acid (IBA) | Lipoxygenase | 17.82[7] |

| Indoleacetic acid (IAA) | Lipoxygenase | 42.98[7] |

Modulation of GABA Receptors

Due to their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA), some 4-oxobutanoic acid derivatives have been explored for their potential to modulate GABA receptors.[8] These receptors are crucial targets for drugs affecting the central nervous system.[8][9] Activation of GABA-B receptors can lead to a decrease in Ca2+ conductance and inhibition of cAMP production through G protein-mediated pathways.[10]

Signaling Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12] While direct evidence for the effect of this compound on this pathway is limited, related compounds have been shown to modulate its components.[11] Inhibition of this pathway is a key strategy in cancer therapy.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a 4-oxobutanoic acid analog.

Experimental Protocols

Synthesis of 4-(4-Aryl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of 4-aryl-4-oxobutanoic acids.

Materials:

-

Aromatic compound (e.g., anisole)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate/hexane for recrystallization

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM and cool to 0-5 °C in an ice bath.

-

Add a solution of succinic anhydride and the aromatic compound in DCM dropwise to the cooled suspension with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and slowly add cold water, followed by concentrated HCl to hydrolyze the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

In Vitro Cytotoxicity Testing: MTT Assay

This colorimetric assay is a standard method to assess cell viability by measuring the metabolic activity of cells.[3]

Materials:

-

Human cancer cell lines

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with supplements (fetal bovine serum, antibiotics)

-

Test compounds (4-oxobutanoic acid analogs) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent alone).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: General experimental workflow for in vitro cytotoxicity testing.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with demonstrated biological activities, particularly in the realms of anticancer and enzyme inhibitory research. The synthetic accessibility of the 4-oxobutanoic acid scaffold allows for extensive structural modifications to optimize potency and selectivity. The data and protocols presented in this guide offer a valuable resource for researchers aiming to further explore the therapeutic potential of these molecules. Future investigations should focus on elucidating the precise mechanisms of action, including their effects on specific signaling pathways, and on conducting in vivo studies to validate their efficacy and safety profiles.

References

- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid

This technical guide provides a comprehensive literature review of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid, intended for researchers, scientists, and drug development professionals. The document summarizes its chemical and physical properties, details a plausible synthetic route, and discusses its spectroscopic characteristics and potential biological activities based on available data for structurally related compounds.

Chemical and Physical Properties

This compound, with the chemical formula C12H14O4, is a keto-carboxylic acid.[1][2] Its structure features a methoxy-substituted phenyl ring attached to a methylated butanoic acid backbone via a ketone group. The presence of these functional groups suggests potential for various chemical reactions and biological interactions. Key computed physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H14O4 | [1][2] |

| Molecular Weight | 222.24 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 136391-03-6 | [2] |

| Canonical SMILES | CC(CC(=O)C1=CC=C(C=C1)OC)C(=O)O | [2] |

Synthesis

The primary synthetic route for this compound is anticipated to be the Friedel-Crafts acylation of anisole with methylsuccinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl3).[3][4][5] This electrophilic aromatic substitution reaction involves the formation of an acylium ion from methylsuccinic anhydride and the Lewis acid, which then attacks the electron-rich anisole ring.[3] Due to the activating and ortho-, para-directing nature of the methoxy group on the anisole ring, the para-substituted product is expected to be the major isomer.[4]

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized experimental protocol for the synthesis of this compound, based on standard Friedel-Crafts acylation procedures.[6]

Materials:

-

Anisole

-

Methylsuccinic anhydride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (CH2Cl2) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium sulfate (Na2SO4) (anhydrous)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anisole and methylsuccinic anhydride in anhydrous dichloromethane.

-

Cool the mixture in an ice bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. The reaction is exothermic and will generate HCl gas, which should be appropriately vented.[6]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting materials.

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[6]

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data

| Spectroscopic Technique | Expected Features |

| 1H NMR | Signals corresponding to the aromatic protons of the 1,4-disubstituted benzene ring (two doublets), a singlet for the methoxy group protons, a multiplet for the methine proton at the 2-position, signals for the methylene protons, and a singlet for the carboxylic acid proton. |

| 13C NMR | Resonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons (including the carbon attached to the methoxy group), the methoxy carbon, and the aliphatic carbons of the butanoic acid chain.[8][9] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretches for the ketone and carboxylic acid, C-O stretching of the methoxy group and the carboxylic acid, and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (222.24 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and cleavage of the butanoic acid chain.[10] |

Biological Activity

There is a notable absence of published studies on the specific biological activities of this compound. However, the broader class of substituted butanoic acid derivatives has been investigated for various pharmacological effects.[11][12][13]

Structurally related butanoic acid derivatives have been explored as potential therapeutic agents. For instance, some derivatives have been synthesized and evaluated for their antihypertensive, urease inhibitory, and antioxidant potentials.[14] Other studies on substituted biphenyl butanoic acids have identified potent inhibitors of neprilysin, a therapeutic target for hypertension and heart failure.[12] Additionally, certain butanoic acid derivatives have been investigated for their antiviral properties.[13]

Given the structural motifs present in this compound, it could be a candidate for screening in similar biological assays. The presence of the methoxy-substituted aromatic ring and the carboxylic acid functionality are common features in many biologically active molecules.[12][14] A hypothetical mechanism of action, based on the activities of related compounds, could involve the inhibition of specific enzymes or the modulation of signaling pathways involved in inflammation or metabolic regulation.

Conclusion

This compound is a compound with a well-defined chemical structure and predictable physicochemical properties. While a plausible synthetic route via Friedel-Crafts acylation is established in principle, detailed experimental validation and comprehensive spectroscopic characterization are not extensively documented in the public domain. The most significant gap in the current knowledge base is the lack of data on its biological activity. Based on the pharmacological profiles of structurally related compounds, this molecule presents an interesting scaffold for future investigation in various therapeutic areas, including cardiovascular and inflammatory diseases. Further research is warranted to synthesize, characterize, and evaluate the biological potential of this compound.

References

- 1. 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid | C12H14O4 | CID 287624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C12H14O4 | CID 12514879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 傅-克酰基化反应 [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. rsc.org [rsc.org]

- 8. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

In-depth Technical Guide: Potential Therapeutic Targets of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is a specific chemical entity with the molecular formula C12H14O4. A comprehensive review of publicly available scientific literature and databases reveals a significant lack of research into the biological activity and potential therapeutic targets of this particular compound. While structurally related molecules may exhibit biological effects, there is no documented evidence to suggest that this compound itself has been the subject of pharmacological investigation.

Therefore, this guide cannot provide specific therapeutic targets, quantitative data, experimental protocols, or signaling pathways directly associated with this compound. The information requested by the user—including data for structured tables, detailed experimental methodologies, and signaling pathway diagrams—is contingent on the existence of primary research, which appears to be absent for this molecule.

State of Research

Extensive searches of chemical and biological databases, such as PubChem, and scholarly literature have not yielded any studies detailing the mechanism of action, biological evaluation, or pharmacological properties of this compound. The PubChem database assigns this compound the Chemical Identifier (CID) 12514879, but a review of the entry and its linked citations does not provide any information on its biological activity.

It is crucial to distinguish this compound from other structurally similar but distinct molecules. For instance, research on other butanoic acid derivatives or compounds with a methoxyphenyl group should not be extrapolated to predict the activity of this compound without direct experimental evidence.

Future Directions

Given the absence of data, the initial steps to elucidate the potential therapeutic targets of this compound would involve a series of exploratory in vitro and in silico studies.

Suggested Preliminary Research Workflow

A logical workflow to begin investigating the therapeutic potential of this compound is outlined below.

Conclusion

At present, there is no scientific basis to identify any potential therapeutic targets for this compound. The compound remains uncharacterized from a pharmacological perspective. The creation of a detailed technical guide as requested is not feasible due to the lack of foundational research. Future investigation, beginning with broad screening and in silico approaches, would be necessary to determine if this molecule possesses any biological activity worthy of therapeutic consideration. Researchers interested in this compound would be venturing into novel scientific territory and would need to establish its basic biological profile before any target-specific research could be undertaken.

In Silico Modeling of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid: A Technical Guide for Drug Discovery Professionals

Introduction

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is a small molecule with a chemical structure featuring a methoxyphenyl group, a methyl-substituted butanoic acid backbone, and a ketone functional group. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs, particularly the keto-acid functionality, are present in various biologically active molecules, including enzyme inhibitors. This technical guide presents a comprehensive, hypothetical in silico workflow for the characterization of this compound, providing a framework for its investigation as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery.

For the purpose of this illustrative guide, we have selected human 5-lipoxygenase (5-LOX) as a potential biological target. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators implicated in a variety of inflammatory diseases such as asthma and arthritis.[1] The selection of 5-LOX is based on the known inhibitory activity of other keto-acid-containing compounds against this enzyme class.[2] The crystal structure of human 5-LOX is available in the Protein Data Bank (PDB), providing a solid foundation for structure-based in silico modeling.[3]

This guide will detail the methodologies for a complete in silico analysis, including ligand and protein preparation, molecular docking, molecular dynamics (MD) simulations, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. All quantitative data are summarized in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to ensure clarity and accessibility.

Experimental Protocols

Ligand Preparation

The three-dimensional (3D) structure of this compound was generated using molecular modeling software such as ChemDraw or Avogadro. The structure was then imported into a molecular modeling suite like Schrödinger Maestro or AutoDock Tools. The ligand preparation protocol involves the following steps:

-

Initial 3D Structure Generation: The 2D structure of the molecule is converted into a 3D conformation.

-

Energy Minimization: The initial 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using a force field such as OPLS (Optimized Potentials for Liquid Simulations) or MMFF (Merck Molecular Force Field).

-

Tautomeric and Ionization States: The possible tautomeric and ionization states of the ligand at a physiological pH (e.g., 7.4) are generated. The most probable state is selected for subsequent studies.

-

Ligand Parameterization: For molecular dynamics simulations, the ligand is parameterized to be compatible with the chosen force field (e.g., CHARMM or AMBER). This involves assigning atom types, partial charges, and other necessary parameters.

Protein Preparation

The crystal structure of human 5-lipoxygenase is retrieved from the Protein Data Bank. For this guide, we will hypothetically use a relevant PDB entry, for instance, one complexed with an inhibitor to define the binding site. The protein preparation protocol includes the following critical steps:

-

PDB Structure Retrieval: The 3D coordinates of the target protein are downloaded from the RCSB Protein Data Bank.

-

Preprocessing: The raw PDB file is preprocessed to remove any non-essential components, such as water molecules beyond a certain distance from the active site, co-crystallized ligands (if not used for binding site definition), and multiple protein chains if only one is required.

-

Addition of Hydrogen Atoms: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added to the protein structure.

-

Protonation State Assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are determined at a physiological pH.

-

Energy Minimization: The prepared protein structure is subjected to a brief energy minimization to relieve any steric clashes and to relax the structure.

Molecular Docking

Molecular docking is performed to predict the preferred binding orientation and affinity of the ligand to the protein's active site.

-

Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the template PDB structure or through binding site prediction algorithms. A grid box is generated around the defined active site.

-

Docking Algorithm: A suitable docking algorithm, such as Glide (Schrödinger), AutoDock Vina, or GOLD, is used to dock the prepared ligand into the defined binding site.[4][5] These programs sample a wide range of ligand conformations and orientations within the binding site.

-

Scoring and Ranking: The resulting docking poses are scored and ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected for plausible interactions with the active site residues.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are conducted to study the dynamic behavior and stability of the protein-ligand complex over time.[6]

-

System Setup: The top-ranked protein-ligand complex from molecular docking is placed in a periodic simulation box. The box is then solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Force Field: A suitable force field (e.g., CHARMM36m for the protein and CGenFF for the ligand) is applied to the system.[7]

-

Minimization and Equilibration: The entire system undergoes a series of energy minimization and equilibration steps. This typically involves an initial minimization of the solvent and ions, followed by a gradual heating of the system to the desired temperature (e.g., 300 K) and equilibration under constant volume (NVT) and then constant pressure (NPT) ensembles.

-

Production MD: A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) to generate a trajectory of the protein-ligand complex's atomic movements.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF)), and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are maintained throughout the simulation.

ADMET Prediction

In silico ADMET prediction is performed to assess the drug-like properties of this compound.[8][9]

-

Physicochemical Properties: Key physicochemical properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated.

-

Pharmacokinetic Properties: Models are used to predict properties related to absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier permeability, plasma protein binding), metabolism (e.g., cytochrome P450 enzyme inhibition), and excretion.

-

Toxicity Prediction: In silico models are used to predict potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

-

Drug-Likeness Rules: The compound is evaluated against established drug-likeness rules, such as Lipinski's Rule of Five, to assess its potential as an orally bioavailable drug.

Data Presentation

The following tables summarize the hypothetical quantitative data that would be generated from the in silico modeling of this compound.

Table 1: Physicochemical and Drug-Likeness Properties

| Property | Predicted Value |

| Molecular Formula | C12H14O4 |

| Molecular Weight ( g/mol ) | 222.24 |

| logP (o/w) | 1.85 |

| Topological Polar Surface Area (Ų) | 63.60 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Lipinski's Rule of Five Violations | 0 |

Table 2: Predicted ADMET Properties

| ADMET Parameter | Predicted Outcome |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability (nm/s) | Moderate |

| Distribution | |

| Blood-Brain Barrier Permeability | Low |

| Plasma Protein Binding (%) | > 90% |

| Metabolism | |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Excretion | |

| Renal Organic Cation Transporter 2 | Substrate |

| Toxicity | |

| Ames Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low risk |

| Hepatotoxicity | Low risk |

Table 3: Molecular Docking and Dynamics Simulation Results (Hypothetical)

| Parameter | Value |

| Molecular Docking | |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | His367, His372, Leu414, Ile406 |

| Molecular Dynamics Simulation | |

| Average RMSD of Ligand (Å) | 1.5 |

| Key Stable Interactions | Hydrogen bond with His367, Hydrophobic interactions with Leu414 and Ile406 |

Visualizations

References

- 1. 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New inhibitors of 5-lipoxygenase catalytic activity based on 2-(3-methylphenyl)propanoic acid and 4-substituted morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure and dynamics of 5-lipoxygenase and its complexes - a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Crystal structure of inhibitor-bound human 5-lipoxygenase-activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Pathways of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthetic pathways for 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, consolidating available data to facilitate experimental design and procurement.

Chemical Identity and Properties

This compound is a keto-acid derivative with the molecular formula C₁₂H₁₄O₄. Its structure features a methoxy-substituted phenyl ring attached to a methylated butanoic acid backbone via a ketone group. This combination of functional groups makes it a potentially versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 5717-16-8 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Canonical SMILES | CC(CC(=O)C1=CC=C(C=C1)OC)C(=O)O | N/A |

| InChI Key | N/A | N/A |

Note on CAS Number Discrepancy: It is critical for researchers to be aware of a potential point of confusion regarding CAS numbers. The CAS number 5717-37-3 is widely and correctly assigned to a different compound, (Carbethoxyethylidene)triphenylphosphorane. Care should be taken to use the correct CAS number, 5717-16-8 , when sourcing this compound to avoid procurement errors.

Commercial Availability

While not as commonly listed as some of its isomers, this compound is available from a select number of chemical suppliers, typically specializing in pharmaceutical intermediates and fine chemicals.

Table 2: Identified Commercial Suppliers

| Supplier | Product Name | Purity/Grades | Availability Notes |

| LookChem | This compound | Not specified | Minimum order quantity may apply. |

| Hairui Chemical | This compound | 97% | Listed under their pharmaceutical intermediates category.[1] |

Disclaimer: This is not an exhaustive list of all potential suppliers. Availability and specifications are subject to change and should be confirmed directly with the supplier. No certificates of analysis (CoA) or safety data sheets (SDS) were publicly available at the time of this guide's compilation and would need to be requested from the suppliers.

Synthesis and Experimental Protocols

The most probable and widely documented synthetic route to analogous aryl-oxobutanoic acids is the Friedel-Crafts acylation . For the target molecule, this would involve the reaction of anisole (methoxybenzene) with methylsuccinic anhydride (also known as pyrotartaric anhydride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Detailed Experimental Protocol (Adapted from General Friedel-Crafts Acylation Procedures)

This protocol is an adapted procedure based on established methods for the Friedel-Crafts acylation of anisole with cyclic anhydrides.[3][4][5] Researchers should perform their own risk assessment and optimization.

Materials:

-

Anisole

-

Methylsuccinic anhydride (Pyrotartaric anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Dry three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a gas outlet (e.g., connected to a bubbler or drying tube)

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble the dry three-necked flask with the magnetic stir bar, addition funnel, and reflux condenser. Ensure all glassware is scrupulously dried to prevent deactivation of the Lewis acid catalyst. The system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: In a fume hood, charge the reaction flask with anhydrous aluminum chloride (typically 2.2 to 2.5 equivalents relative to the anhydride) and anhydrous dichloromethane. Cool the stirred suspension in an ice bath.

-

Anhydride Addition: Dissolve methylsuccinic anhydride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add the anhydride solution dropwise to the cooled AlCl₃ suspension over 15-30 minutes. The reaction is exothermic.

-

Anisole Addition: Following the anhydride addition, add anisole (1.0 to 1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Potential Applications and Signaling Pathways

As of the compilation of this guide, there is no specific information in the public domain linking this compound to any particular biological signaling pathways or detailing its use as an active pharmaceutical ingredient. Its primary role appears to be that of a chemical intermediate or building block for the synthesis of more complex molecules in drug discovery and materials science. Researchers investigating this molecule would be exploring novel applications.

References

The Friedel-Crafts Acylation of Substituted Oxobutanoic Acids: A Technical Guide for Synthetic Chemists and Drug Development Professionals

An in-depth exploration of the synthesis of 4-aryl-4-oxobutanoic acids and their derivatives through Friedel-Crafts acylation, detailing reaction mechanisms, experimental protocols, and applications in medicinal chemistry, particularly as scaffolds for Src kinase inhibitors.

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of an acyl group onto an aromatic ring.[1] This reaction is particularly valuable in the synthesis of aryl ketones, which serve as crucial intermediates in the production of pharmaceuticals and fine chemicals.[1] Among the various acylating agents, substituted oxobutanoic acids and their derivatives, such as succinic anhydride, are of significant interest. They facilitate the introduction of a four-carbon chain onto an aromatic nucleus, leading to the formation of 4-aryl-4-oxobutanoic acids. These products are not only versatile synthetic building blocks but also exhibit a range of biological activities.[1] For instance, derivatives of 4-aryl-4-oxobutanoic acid have been investigated as Src kinase inhibitors for cancer therapy and as antirheumatic agents.[1]

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation for the synthesis of substituted oxobutanoic acids, with a focus on both intermolecular and intramolecular reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their synthetic endeavors.

The Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[2] The reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1] The catalyst activates the acylating agent, such as a substituted succinic anhydride or an acyl chloride derivative of an oxobutanoic acid, to generate a highly electrophilic acylium ion.[2] This ion is then attacked by the electron-rich π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1] Aromaticity is subsequently restored through the loss of a proton, yielding the final aryl ketone product.[1] A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents multiple acylations.[1]

Data Presentation: A Comparative Overview of Reaction Conditions and Yields

The efficiency of the Friedel-Crafts acylation is influenced by several factors, including the nature of the aromatic substrate, the acylating agent, the Lewis acid catalyst, the solvent, and the reaction temperature and time. The following tables summarize quantitative data for the Friedel-Crafts acylation of various aromatic compounds with succinic anhydride and its derivatives.

Table 1: Intermolecular Friedel-Crafts Acylation of Aromatic Compounds with Succinic Anhydride [1]

| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 |

| Toluene | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 |

| Ethylbenzene | AlCl₃ | None (Solvent-free) | 6 min | Room Temp. | 92 |

| o-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 90 |

| m-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 94 |

| p-Xylene | AlCl₃ | None (Solvent-free) | 10 min | Room Temp. | 90 |

| Anisole | AlCl₃ | None (Solvent-free) | 10 min | Room Temp. | 88 |

Table 2: Intramolecular Friedel-Crafts Acylation (Cyclization) of 4-Aryl-4-Oxobutanoic Acids

| Substrate | Catalyst/Reagent | Temperature (°C) | Time | Product | Yield (%) |

| 4-Phenyl-4-oxobutanoic acid | Polyphosphoric acid | 85-100 | 1-2 h | α-Tetralone | High |

| 4-(p-Tolyl)-4-oxobutanoic acid | Methanesulfonic acid | 85-100 | 1-2 h | 7-Methyl-α-tetralone | High |

| 4-(3,4-Dimethoxyphenyl)butanoic acid | HFIP | Room Temp | 24 h | 6,7-Dimethoxy-α-tetralone | 95 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the Friedel-Crafts acylation of substituted oxobutanoic acids.

General Procedure for Intermolecular Friedel-Crafts Acylation using Succinic Anhydride (Solvent-Free)[1]

Materials:

-

Succinic anhydride (1.0 g, 0.01 mole)

-

Aromatic hydrocarbon (e.g., toluene, 0.01 mole)

-

Powdered anhydrous aluminum chloride (2.67 g, 0.02 mole)

-

Mortar and pestle

-

Crushed ice

-

Hydrochloric acid

Procedure:

-

In an efficient fume hood, place succinic anhydride and powdered anhydrous aluminum chloride in a mortar.

-

Grind the mixture with a pestle for 1 minute.

-

Add the aromatic hydrocarbon to the reaction mixture.

-

Continue grinding the mixture for the time specified in Table 1 (typically 5-10 minutes).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding the mixture to crushed ice and hydrochloric acid.

-

Collect the solid product by filtration and wash it with water. The product is typically pure and does not require further purification.

Synthesis of Ethyl 4-oxo-4-(p-tolyl)butanoate via Friedel-Crafts Acylation[1]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Toluene

-

Ethyl 4-chloro-4-oxobutanoate (ethyl succinoyl chloride)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

-

Addition of Reactants: Cool the stirred suspension to 0 °C in an ice bath. A solution of toluene (1.0 equivalent) and ethyl 4-chloro-4-oxobutanoate (1.0 equivalent) in anhydrous DCM is added dropwise from the dropping funnel over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Intramolecular Friedel-Crafts Cyclization to form an α-Tetralone Derivative[1]

Materials:

-

Ethyl 4-phenyl-4-oxobutanoate

-

Methanesulfonic acid or Polyphosphoric acid (PPA)

-

Diethyl ether

-

Ice-cold water

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanesulfonic acid or PPA.

-

Addition of Reactant: Heat the acid to 85-100 °C. To the hot, stirred acid, add ethyl 4-phenyl-4-oxobutanoate (1.0 equivalent) dropwise.

-

Reaction Progression: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 volumes).

-

Washing: Combine the organic layers and wash them with saturated aqueous NaHCO₃ solution, followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or distillation under reduced pressure to yield the desired α-tetralone ester.

Mandatory Visualizations

Reaction Workflows and Mechanisms

The following diagrams illustrate the general workflow of the Friedel-Crafts acylation and the underlying reaction mechanism.

Caption: General experimental workflow for Friedel-Crafts acylation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid